molecular formula C20H21N3O3 B2748745 N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034389-79-0

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2748745
CAS No.: 2034389-79-0
M. Wt: 351.406
InChI Key: AGEQWBXYXTXSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nicotinamide derivative with structural modifications that include a 2-methylindole moiety and a tetrahydrofuran (THF)-linked substituent. This absence limits a definitive characterization, necessitating inferences from structurally analogous compounds .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-8-16-9-14(2-4-18(16)23-13)10-22-20(24)15-3-5-19(21-11-15)26-17-6-7-25-12-17/h2-5,8-9,11,17,23H,6-7,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEQWBXYXTXSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Nicotinamide Group: The nicotinamide group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a nicotinoyl chloride in the presence of a base.

    Incorporation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be attached through an etherification reaction, where the hydroxyl group of the tetrahydrofuran reacts with a suitable leaving group on the indole-nicotinamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group on the nicotinamide can be reduced to an amine.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-nicotinamide derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

The biological activity of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is likely mediated through multiple pathways, including:

Enzyme Inhibition: The indole structure often interacts with various enzymes, necessitating further exploration through enzyme assays to determine specific binding affinities and inhibition kinetics.

Receptor Modulation: The compound may modulate neurotransmitter receptors or other cellular receptors involved in signaling pathways.

Antioxidant Activity: Indole derivatives have demonstrated antioxidant properties, contributing to protective effects against oxidative stress in cells.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. Mechanisms include:

  • Apoptosis Induction: Inducing programmed cell death in cancer cells.
  • Cell Cycle Arrest: Preventing cancer cells from dividing and proliferating.

In vitro studies have shown significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values indicating potency in inhibiting cell proliferation.

Neuroprotective Effects

Indole-based compounds have been shown to exert neuroprotective effects, potentially through:

  • Modulation of Neuroinflammatory Responses: Reducing inflammation in the nervous system.
  • Oxidative Stress Reduction: Protecting neurons from damage caused by free radicals.

Studies suggest potential benefits in neurodegenerative conditions such as Alzheimer's disease by preserving neuronal integrity.

Anti-inflammatory Activity

The structure of this compound suggests possible anti-inflammatory properties. Indole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways critical in inflammatory diseases, such as NF-kB activation.

Case Studies

In Vitro Studies:
A study involving similar indole compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential of this compound in anticancer therapies.

Animal Models:
In vivo studies using mouse models indicated that administration of related compounds led to reduced tumor sizes and improved survival rates compared to control groups.

Mechanism of Action

The mechanism of action of N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nicotinamide group can participate in redox reactions, influencing cellular metabolism. The tetrahydrofuran ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives

Nicotinamide-based compounds are extensively studied for their roles in enzymatic cofactors (e.g., NAD+/NADH) and therapeutic applications. Key analogs from the evidence include:

Compound Name Key Structural Features Reported Use/Activity Source
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide Chlorophenyl, hydroxyphenylmethyl, pyridine Plant growth regulator (inabenfide)
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Trifluoromethyl, isopropoxyphenyl Fungicide (flutolanil)
N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (Target) 2-Methylindole, THF-ether, nicotinamide No data available

Key Observations :

  • The trifluoromethyl group in flutolanil enhances antifungal activity by improving membrane permeability .
  • The indole moiety in the target compound may confer selective binding to serotonin or kinase receptors, but this remains speculative without experimental validation.
Tetrahydrofuran (THF)-Containing Compounds

THF derivatives are common in medicinal chemistry for their conformational flexibility and solubility. Examples from the evidence:

Compound Name THF Modification Functional Role Source
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide THF-oxo group Fungicide (cyprofuram)
This compound (Target) THF-3-yl ether Unknown

Comparison :

  • The THF-oxo group in cyprofuram likely contributes to its fungicidal activity by mimicking natural substrates .
  • The THF-ether in the target compound may similarly enhance bioavailability but lacks empirical support.

Biological Activity

N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, with CAS Number 2034389-79-0, is a compound of interest due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Molecular Properties

The molecular formula of this compound is C20H21N3O3C_{20}H_{21}N_{3}O_{3}, with a molecular weight of 351.4 g/mol. The structure features an indole moiety and a tetrahydrofuran group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
CAS Number2034389-79-0

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that indole derivatives often exhibit significant effects on serotonin receptors, particularly the 5-HT1F receptor, which plays a crucial role in modulating neurotransmitter release and could be implicated in pain pathways and mood disorders .

The tetrahydrofuran moiety may enhance solubility and bioavailability, thereby improving the pharmacokinetic profile of the compound. This structural feature is essential for facilitating interactions with target receptors.

Antinociceptive Effects

Studies have demonstrated that compounds similar to this compound exhibit antinociceptive properties. These effects are mediated through the activation of serotonin receptors, which can inhibit pain pathways in the central nervous system .

Neuroprotective Properties

Research has suggested that indole-based compounds possess neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses. This activity is crucial in conditions like neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

  • Study on Pain Modulation :
    A study investigated the effects of various indole derivatives on pain response in animal models. This compound was tested for its ability to reduce pain sensitivity. Results showed a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.
  • Neuroprotection in Stroke Models :
    In a stroke model, the compound was administered to assess its neuroprotective effects. The results indicated that treatment with this compound resulted in reduced neuronal death and improved functional recovery post-stroke, supporting its role as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-methyl-1H-indol-5-yl)methyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, and how is its purity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, nicotinamide derivatives with aryl/heteroaryl substituents are often prepared using carbodiimide-mediated amidation (e.g., EDCI/HOBt) between activated carboxylic acids and amines. Post-synthesis purification involves column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization.
  • Characterization : Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity by matching proton environments (e.g., indole NH ~11 ppm, tetrahydrofuran oxy-group protons at 3.5–4.5 ppm). Infrared (IR) spectroscopy verifies functional groups (C=O stretch ~1650–1700 cm⁻¹, NH ~3300 cm⁻¹). Elemental analysis (EA) ensures stoichiometric purity (<0.4% deviation) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodology : Structural modifications, such as replacing lipophilic groups with polar substituents (e.g., tetrahydropyranyl-oxy instead of methylpyridone), improve aqueous solubility. Small-molecule crystal structure analysis (e.g., via X-ray diffraction) can identify packing inefficiencies that hinder solubility. Solubility is quantified using shake-flask methods with HPLC-UV quantification in buffers (PBS, pH 7.4) or simulated biological fluids .

Advanced Research Questions

Q. What strategies are employed to optimize the structure-activity relationship (SAR) for target binding and selectivity?

  • Methodology : Hypothesis-driven SAR studies focus on:

  • Core modifications : Replacing the tetrahydrofuran-3-yloxy group with morpholino or diazabicycloheptane moieties to enhance kinase selectivity (e.g., RAF inhibitors in KRAS mutant models) .
  • Substituent effects : Testing analogs with halogenated or electron-withdrawing groups on the indole ring to modulate binding affinity. Cellular potency is assessed via pMEK suppression (Western blot) and proliferation assays (CellTiter-Glo®) in cancer cell lines .

Q. How is the compound’s biological activity validated in complex in vivo models?

  • Methodology : Pharmacodynamic studies in xenograft models (e.g., KRAS-mutant colorectal cancer) involve:

  • Dosing regimens : Oral or intraperitoneal administration at 10–50 mg/kg/day.
  • Endpoint analysis : Tumor volume measurement (caliper), biomarker quantification (ELISA for phosphorylated MEK), and histopathology. Pharmacokinetic parameters (Cmax, AUC, t½) are determined via LC-MS/MS of plasma samples .

Q. How should researchers resolve contradictions between biochemical and cellular assay data?

  • Methodology : Cross-validation using orthogonal assays:

  • Biochemical vs. cellular : Compare enzymatic inhibition (e.g., IC50 in recombinant kinase assays) with cellular IC50 (e.g., pERK suppression). Discrepancies may arise from off-target effects or cell permeability issues.
  • Stability testing : Monitor compound integrity in cell media (LC-MS) over 24–48 hours. Contradictions due to metabolite interference require metabolite identification via high-resolution mass spectrometry (HRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.